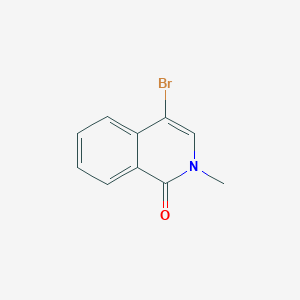

5-甲基-2-(3-三氟甲基苯基)-2,4-二氢吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolone derivatives, including 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one, often involves condensation reactions between hydrazines and β-keto esters or β-diketones in the presence of suitable catalysts. For example, compounds similar to our compound of interest have been synthesized through reactions involving hydrazine hydrate and various acetyl derivatives, indicating a versatile approach to accessing a wide range of pyrazolone compounds (Mojzych & Karczmarzyk, 2005).

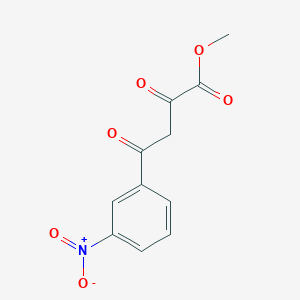

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the pyrazolone ring, a five-membered lactam structure with nitrogen and oxygen atoms. The presence of substituents like the trifluoromethyl group significantly influences the electronic distribution within the molecule, impacting its reactivity and interaction with other molecules. X-ray diffraction studies provide detailed insights into the molecular conformation, revealing aspects like bond lengths, angles, and the overall geometry of the compound (Kimura, Okabayashi, & Yasuoka, 1983).

科学研究应用

Green Chemistry and Catalysis

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a related compound, has been utilized in green chemistry. It was effectively used in a one-pot multicomponent synthesis process involving a catalytic amount of cellulose sulfuric acid. This approach emphasized environmentally friendly methods, reducing operational hazards and pollution, and providing high yields and cost-effectiveness (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Cytotoxicity and Antimicrobial Properties

A derivative of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one showed cytotoxic activity against human breast cancer and chronic myelogenous leukemia cell lines. This study highlighted its potential in biomedical applications, particularly in cancer research (Shafeeulla, Krishnamurthy, Bhojynaik, & Manjuraj, 2017).

Antihyperglycemic Properties

Research on similar compounds, such as 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one, has shown potent antihyperglycemic effects in diabetic mice. These studies contribute to the development of new classes of antihyperglycemic agents (Kees et al., 1996).

Synthesis and Structural Analysis

The structural and spectral analysis of similar pyrazole derivatives has been a focus of research. This includes studies on crystal structures, molecular configurations, and theoretical investigations, contributing to a deeper understanding of these compounds' properties and potential applications (Viveka et al., 2016).

Dyeing Properties and Applications

Research on 5-pyrazolones, closely related to the compound , has explored their use in synthesizing new heterocycles with dyeing properties. These compounds have potential applications in the textile industry, demonstrating versatility beyond biomedical uses (Bagdatli & Ocal, 2012).

属性

IUPAC Name |

5-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRFRVFQDVMRPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278862 |

Source

|

| Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one | |

CAS RN |

321-05-1 |

Source

|

| Record name | 321-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)